molecular formula C4H9FN2 B13566052 2-Fluoro-2-methylpropanimidamide

2-Fluoro-2-methylpropanimidamide

Cat. No.: B13566052
M. Wt: 104.13 g/mol
InChI Key: PVZMONQUAVHMFA-UHFFFAOYSA-N
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Description

2-Fluoro-2-methylpropanimidamide is a chemical compound of significant interest in organic synthesis and pharmaceutical research. As a fluorinated imidamide, it serves as a versatile building block for the preparation of more complex molecules, particularly nitrogen-containing heterocycles like oxadiazoles, which are privileged scaffolds in medicinal chemistry . The incorporation of fluorine is a well-established strategy in drug design, as it can profoundly influence a molecule's properties by enhancing metabolic stability, modulating lipophilicity, and strengthening binding affinity to biological targets through its high electronegativity and small atomic size . Researchers value this reagent for its potential to engage in various chemical transformations; the imidamide group offers distinct reactivity for constructing molecular architectures that are often inaccessible through standard carboxylic acid derivatives. Furthermore, the steric and electronic influence of the geminal fluorine and methyl groups on the propanimidamide backbone can be exploited to fine-tune the physicochemical characteristics of resulting candidate molecules, potentially leading to improved oral bioavailability and pharmacokinetic profiles . In drug discovery programs, such fluorinated synthons are crucial for exploring structure-activity relationships (SAR) and for developing novel agonists, enzyme inhibitors, and other therapeutic agents . This compound is provided For Research Use Only and is intended for use by qualified laboratory professionals. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C4H9FN2

Molecular Weight

104.13 g/mol

IUPAC Name

2-fluoro-2-methylpropanimidamide

InChI

InChI=1S/C4H9FN2/c1-4(2,5)3(6)7/h1-2H3,(H3,6,7)

InChI Key

PVZMONQUAVHMFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=N)N)F

Origin of Product

United States

Preparation Methods

Direct Fluorination of Alkyl Precursors

One prominent approach involves the fluorination of methyl or chlorinated hydrocarbons. For instance, the synthesis of fluorinated derivatives such as 2-fluoropropionic acid esters has been achieved via halogen exchange reactions.

  • Methodology : Reacting 2-chloropropionate with hydrogen fluoride (HF) in the presence of catalysts like tin tetrachloride (SnCl₄) at elevated temperatures (~80°C) yields 2-fluoropropionic acid esters with yields up to 83.2% (embodiment 3, source).
  • Reaction Conditions :
    • Temperature: 80°C
    • Catalyst: Tin tetrachloride (2.0 g)
    • Reaction Time: 26 hours
    • Yield: 83.2%
    • Selectivity: 87.5%

Alternative Fluorination Routes

Other routes include halogen exchange on 2-chloropropionic acid derivatives or bromide precursors , employing potassium monofluoride or similar fluorinating agents under controlled temperature conditions (130–165°C).

Conversion to Amidine Derivatives

Amidation via Nucleophilic Substitution

The key step in synthesizing 2-Fluoro-2-methylpropanimidamide involves converting fluorinated esters or acids into amidines.

  • Method : Reacting fluorinated intermediates with formamidine hydrochloride or similar amidine sources in the presence of acids or bases at reflux conditions (around 110°C) facilitates amidation.
  • Example : In the synthesis of related compounds, reacting 4-fluoro-2-methylbenzonitrile with formamidine hydrochloride under basic conditions yields the corresponding amidine with yields ranging from 20.2% to 60.8% (source).

Cyclization and Functional Group Transformation

Further cyclization or substitution steps, often under acidic or basic conditions, are employed to refine the compound's structure, especially when constructing heterocyclic frameworks or introducing additional functional groups.

Specific Synthesis Pathways for this compound

Route via Fluorinated Precursors

Based on patent data (source), a typical synthesis involves:

Step Reagents Conditions Yield Notes
Fluorination 2-chloropropionate + HF 50–200°C, 20–30 h Up to 83.2% Catalyzed by SnCl₄
Amidation Fluorinated ester + formamidine hydrochloride Reflux (~110°C) Variable Produces the amidine

Alternative Route via Bromide Precursors

  • Starting Material : 2-bromopropionic acid ester
  • Reaction : Fluorination with potassium monofluoride
  • Outcome : Formation of fluorinated esters suitable for amidation

Reaction Conditions Summary

Parameter Typical Range References
Temperature 80°C – 165°C ,
Fluorinating Agent Hydrogen fluoride, potassium monofluoride ,
Catalyst Tin tetrachloride, others
Reaction Time 20–30 hours
Yield Up to 83.2%

Notes on Reaction Optimization and Challenges

  • Selectivity : Achieving high selectivity for the fluorinated product is critical; excess HF or fluorinating agents can lead to side reactions.
  • Yield Enhancement : Use of catalysts like tin tetrachloride significantly improves yields.
  • Safety : Handling HF requires rigorous safety protocols due to its corrosiveness and toxicity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-methylpropanimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to the formation of corresponding alcohols, ketones, or amines .

Scientific Research Applications

2-Fluoro-2-methylpropanimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-2-methylpropanimidamide involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s reactivity and binding affinity to enzymes or receptors. This can lead to the modulation of biochemical pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table compares 2-Fluoro-2-methylpropanimidamide with structurally related compounds, emphasizing functional group differences and their implications:

Compound Name Core Structure Functional Groups Key Differences
This compound Propane backbone Amidine, Fluoro, Methyl High basicity from amidine group
(2RS)-3-[(2-Fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanoic acid (Related Substance I) Propanoic acid backbone Sulfonyl, Hydroxy, Fluoro, Methyl Acidic (carboxylic acid) vs. basic (amidine)
1-Fluoro-4-(methylsulfonyl)benzene (Related Substance N) Benzene ring Sulfonyl, Fluoro, Methyl Aromatic vs. aliphatic backbone
Safinamide derivatives (e.g., Safinamide Mesylate) Benzyloxy-substituted propane Amide, Methanesulfonate, Fluoro Amide vs. amidine; sulfonate salt form
Key Observations:
  • Amidine vs. Amide/Sulfonyl Groups : The amidine group in this compound confers strong basicity and hydrogen-bonding capacity, distinguishing it from sulfonyl- or amide-containing analogs (e.g., Related Substance I or Safinamide) .
  • Backbone Flexibility : Aliphatic propane backbones (as in this compound) may offer greater conformational flexibility compared to aromatic systems (e.g., Related Substance N) .

Physicochemical Properties

While explicit data (e.g., melting points, solubility) for this compound are unavailable in the provided evidence, inferences can be drawn from analogs:

  • Fluorine Impact : Fluorine atoms typically increase lipophilicity and metabolic stability. For example, in Safinamide Mesylate, fluorine enhances blood-brain barrier penetration .
  • Hydroxy vs. Amidine Groups: Related Substance I’s hydroxy and carboxylic acid groups likely result in lower solubility in nonpolar solvents compared to the amidine-containing compound .

Reactivity and Stability

  • This contrasts with sulfonyl or amide groups, which are less basic .
  • Steric Effects: The 2-methyl group in this compound may hinder nucleophilic attacks at the adjacent carbon, a feature absent in non-methylated analogs .

Crystallographic and Stereochemical Considerations

references crystallographic data for a structurally similar compound (Compound 2), though specifics are unavailable. For this compound, stereochemistry (e.g., racemic vs. enantiopure forms) could influence its physical properties, as seen in Related Substance I’s (2RS) designation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Fluoro-2-methylpropanimidamide, and how can purity be validated experimentally?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or fluorination of precursor imidamides. Purity validation requires tandem techniques:

  • HPLC with UV detection (λ = 210–260 nm) to assess organic impurities.
  • NMR (¹H/¹⁹F) to confirm structural integrity and fluorine incorporation .
  • Mass spectrometry (ESI-MS) for molecular weight verification. Calibration against reference standards (e.g., PubChem data) ensures accuracy .

Q. Which spectroscopic techniques are critical for characterizing this compound’s stability under varying pH conditions?

  • Methodological Answer :

  • pH-dependent stability assays : Use UV-Vis spectroscopy to monitor absorbance shifts (e.g., λmax changes) over time in buffered solutions (pH 3–10).
  • Degradation profiling : Combine LC-MS to identify breakdown products and quantify half-life (t½).
  • Thermogravimetric analysis (TGA) to assess thermal stability, which correlates with storage conditions .

Q. How can researchers design dose-response studies to evaluate the compound’s bioactivity in vitro?

  • Methodological Answer :

  • Cell-based assays : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to determine IC₅₀/EC₅₀ values. Include positive controls (e.g., known enzyme inhibitors) and vehicle controls.
  • Endpoint selection : Measure ATP levels (CellTiter-Glo) for cytotoxicity or fluorogenic substrates for enzymatic activity.
  • Statistical rigor : Apply nonlinear regression models (e.g., four-parameter logistic curve) and report p-values with Bonferroni correction for multiple comparisons .

Advanced Research Questions

Q. What computational strategies predict this compound’s binding modes with dopamine transporters?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite with crystal structures (e.g., hDAT PDB: 4XP4). Prioritize fluorine’s electronegativity in scoring functions.
  • MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability and hydrogen-bond dynamics.
  • Free energy calculations : Apply MM-PBSA/GBSA to quantify ΔG binding. Validate with mutagenesis data (e.g., Phe325Ala mutants) .

Q. How can SELEX (Systematic Evolution of Ligands by EXponential Enrichment) be adapted to study RNA/DNA aptamer interactions with this compound?

  • Methodological Answer :

  • Library design : Randomize 20–40 nt regions flanked by primer sites. Include counter-selection against structurally similar compounds.
  • Selection cycles : Immobilize the compound on beads for partitioning. Amplify bound sequences via PCR/RT-PCR.
  • Affinity measurement : Use surface plasmon resonance (SPR) or ITC for Kd determination. Compare with wild-type ligands to identify selectivity .

Q. How should researchers address contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Meta-analysis : Aggregate datasets using PRISMA guidelines, adjusting for variables (e.g., cell lines, assay protocols).
  • Experimental replication : Standardize conditions (e.g., serum-free media, passage number) and use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays).
  • Statistical re-evaluation : Apply Bayesian hierarchical models to quantify heterogeneity and identify outliers .

Q. What strategies optimize the compound’s pharmacokinetic profile in preclinical models?

  • Methodological Answer :

  • LogP optimization : Introduce hydrophilic substituents (e.g., hydroxyl groups) to reduce LogP >3, improving aqueous solubility.
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS. Identify CYP450 isoforms involved using chemical inhibitors.
  • In vivo PK : Administer IV/PO in rodents, collect plasma at t = 0.25, 0.5, 1, 2, 4, 8, 24 hr. Use non-compartmental analysis (WinNonlin) for AUC, Cmax, t½ .

Data Reporting Guidelines

  • Precision : Report means ± SD with ≤3 significant figures unless instrumentation justifies higher precision (e.g., nanomolar IC₅₀) .
  • Statistical significance : Define thresholds (e.g., p <0.05 with ANOVA + post-hoc tests) and avoid ambiguous terms like "trend" without effect size .

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